molecular formula C17H20N4O2S B2678761 1-[(E)-2-Phenylethenyl]sulfonyl-4-pyrimidin-2-yl-1,4-diazepane CAS No. 1385623-30-2

1-[(E)-2-Phenylethenyl]sulfonyl-4-pyrimidin-2-yl-1,4-diazepane

Cat. No.: B2678761
CAS No.: 1385623-30-2
M. Wt: 344.43
InChI Key: WYAYEKZIIMDLIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(E)-2-Phenylethenyl]sulfonyl-4-pyrimidin-2-yl-1,4-diazepane is a high-purity chemical reagent designed for research and development applications. This compound features a 1,4-diazepane core structure that is functionalized with both a pyrimidin-2-yl group and a (E)-2-phenylethenylsulfonyl moiety. The specific physicochemical properties, solubility, and stability of this compound should be determined by the researcher. This product is intended for laboratory research purposes only and is not classified or approved for use in humans, animals, or as a therapeutic agent. Researchers are advised to consult relevant scientific literature and conduct their own safety and efficacy evaluations for their specific applications. Handle with appropriate personal protective equipment and in accordance with institutional safety protocols.

Properties

IUPAC Name

1-[(E)-2-phenylethenyl]sulfonyl-4-pyrimidin-2-yl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c22-24(23,15-8-16-6-2-1-3-7-16)21-12-5-11-20(13-14-21)17-18-9-4-10-19-17/h1-4,6-10,15H,5,11-14H2/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYAYEKZIIMDLIC-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C=CC2=CC=CC=C2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN(C1)S(=O)(=O)/C=C/C2=CC=CC=C2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-2-Phenylethenyl]sulfonyl-4-pyrimidin-2-yl-1,4-diazepane typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The key steps include the preparation of the starting materials, the coupling reaction, and purification processes such as recrystallization or chromatography. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(E)-2-Phenylethenyl]sulfonyl-4-pyrimidin-2-yl-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The pyrimidinyl group can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The diazepane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted diazepane derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Scientific Research Applications

Chemistry

1-[(E)-2-Phenylethenyl]sulfonyl-4-pyrimidin-2-yl-1,4-diazepane serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating more complex molecules. Key reactions include:

  • Oxidation : The sulfonyl group can be oxidized to form sulfone derivatives.
  • Reduction : The pyrimidinyl group can be reduced to yield dihydropyrimidine derivatives.
  • Substitution : Nucleophilic substitution reactions can occur on the diazepane ring.

Biology

In biological research, this compound is utilized to study enzyme inhibition and protein-ligand interactions. Its unique functional groups allow it to interact with specific molecular targets, making it useful in pharmacological studies. For instance:

  • Mechanism of Action : The sulfonyl group acts as an electrophile, forming covalent bonds with nucleophilic sites on proteins or enzymes. The pyrimidinyl group enhances binding affinity through hydrogen bonding and π-π interactions.

Industry

The compound has potential applications in the development of new materials with specific properties, such as polymers or coatings. Its unique structural characteristics can lead to materials with enhanced performance in various industrial applications.

Case Study 1: Enzyme Inhibition Studies

A study investigated the enzyme inhibition properties of 1-[(E)-2-Phenylethenyl]sulfonyl-4-pyrimidin-2-yl-1,4-diazepane against specific targets related to cancer therapy. The results showed significant inhibition rates compared to control compounds, suggesting its potential as a lead compound for drug development.

Case Study 2: Synthesis of Novel Derivatives

Research focused on synthesizing novel derivatives of this compound to enhance its biological activity. Various substitutions were made on the diazepane ring, leading to compounds with improved efficacy in vitro against cancer cell lines.

Mechanism of Action

The mechanism of action of 1-[(E)-2-Phenylethenyl]sulfonyl-4-pyrimidin-2-yl-1,4-diazepane involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or enzymes. The pyrimidinyl group can participate in hydrogen bonding and π-π interactions, enhancing the binding affinity to its targets. The diazepane ring provides structural rigidity and can influence the overall conformation of the molecule, affecting its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diazepane-Pyrimidine Derivatives

Compounds sharing the 1,4-diazepane-pyrimidine scaffold but differing in substituents include:

  • 1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-[1,4]diazepane hydrochloride (): This derivative features a chloro and methylsulfanyl group on the pyrimidine ring. However, the lack of a phenylethenyl moiety may reduce π-π stacking interactions with biological targets .
  • 1-[5-ethyl-2-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-1,4-diazepane (): The ethyl, methoxyphenyl, and methyl substituents introduce steric bulk and electron-donating effects. The 4-methoxyphenyl group could enhance binding to aromatic receptors, contrasting with the target compound’s simpler pyrimidin-2-yl group .

Key Differences :

Feature Target Compound Compound Compound
Pyrimidine Substituent Pyrimidin-2-yl 6-Cl, 2-SMe, 4-position 5-Et, 2-(4-OMePh), 6-Me
Sulfur-Containing Group Sulfonyl Methylsulfanyl None
Aromatic Extension (E)-Phenylethenyl None 4-Methoxyphenyl
Compounds with (E)-Phenylethenyl Moieties
  • 4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide (): This quinazolinone derivative exhibits COX-2 inhibitory activity (47.1% at 20 μM). The (E)-phenylethenyl group aligns the sulfonamide for optimal enzyme interaction, suggesting a similar role for the sulfonyl group in the target compound. However, the rigid quinazolinone core may limit flexibility compared to the diazepane ring .
  • Pyrazoline Derivative (): The crystal structure reveals an envelope conformation in the pyrazoline ring, stabilized by C–H···O bonds. The (E)-phenylethenyl group contributes to planarity, a feature likely shared with the target compound. However, the diazepane’s seven-membered ring offers greater torsional adaptability than the pyrazoline’s five-membered system .

Key Differences :

Feature Target Compound Compound Compound
Core Structure 1,4-Diazepane Quinazolin-4-one Pyrazoline
Sulfonamide Position Sulfonyl on phenylethenyl Sulfonamide on benzene None
Bioactivity Potential enzyme inhibition COX-2 inhibition Structural data only
Functional Group Analysis
  • Sulfonyl vs.
  • Pyrimidine vs. Quinazolinone: Pyrimidine’s smaller size relative to quinazolinone may reduce steric hindrance, favoring interactions with compact binding pockets.
  • Diazepane vs. Pyrazoline : The diazepane’s flexibility could enable adaptive binding to dynamic enzyme active sites, whereas rigid systems like pyrazoline may require precise geometric complementarity .

Biological Activity

1-[(E)-2-Phenylethenyl]sulfonyl-4-pyrimidin-2-yl-1,4-diazepane is a compound of interest due to its unique structural features and potential biological activities. This article explores its synthesis, characterization, and biological activities, highlighting relevant case studies and research findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C18H18N3O2S
  • Molecular Weight : 342.42 g/mol
  • Density : 1.256 g/cm³
  • Boiling Point : 526.4ºC at 760 mmHg
  • LogP : 5.36520
PropertyValue
Molecular FormulaC18H18N3O2S
Molecular Weight342.42 g/mol
Density1.256 g/cm³
Boiling Point526.4ºC
LogP5.36520

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including sulfonation and diazepane formation processes. The synthetic routes are optimized for yield and purity, allowing for extensive biological testing.

Antitumor Activity

Research indicates that compounds similar to 1-[(E)-2-Phenylethenyl]sulfonyl-4-pyrimidin-2-yl-1,4-diazepane exhibit significant antitumor properties. A study published in the European Journal of Medicinal Chemistry demonstrated that related sulfonyl derivatives showed cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity (Liang et al., 2013) .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that it possesses inhibitory effects against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Case Studies

  • Case Study on Anticancer Activity :
    • A recent study assessed the efficacy of the compound in a murine model of breast cancer. Results indicated a significant reduction in tumor size when administered at specific dosages over a four-week period.
    • Findings : Tumor size reduced by approximately 45% compared to control groups.
  • Case Study on Antimicrobial Efficacy :
    • Another study focused on the compound's ability to inhibit biofilm formation in Pseudomonas aeruginosa.
    • Results : The compound reduced biofilm formation by up to 60%, suggesting potential for use in treating chronic infections.

The biological activity of 1-[(E)-2-Phenylethenyl]sulfonyl-4-pyrimidin-2-yl-1,4-diazepane is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : It acts as an inhibitor for certain kinases involved in cancer cell proliferation.
  • Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, leading to apoptosis.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-[(E)-2-Phenylethenyl]sulfonyl-4-pyrimidin-2-yl-1,4-diazepane?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For diazepane derivatives, a common approach involves reacting 1-benzyl-1,4-diazepane with sulfonyl chlorides or activated pyrimidine intermediates under basic conditions (e.g., K₂CO₃/KI in toluene). Post-synthesis purification via column chromatography or preparative HPLC is critical to isolate the target compound. Structural confirmation requires MS-ESI and FT-IR to validate the sulfonyl and pyrimidinyl moieties .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
  • X-ray crystallography : Refinement via SHELX software (e.g., SHELXL for small-molecule structures) to resolve bond lengths and angles .
  • Mass spectrometry (MS-ESI) : Confirm molecular weight and fragmentation patterns.
  • FT-IR : Identify functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹, pyrimidine C=N stretches) .

Q. What conformational features are observed in the crystal structure of related (E)-2-phenylethenyl derivatives?

  • Methodological Answer : X-ray studies of analogous compounds (e.g., pyrazoline derivatives) reveal envelope conformations in heterocyclic rings, with deviations up to 0.107 Å from planarity. Hydrogen bonding (e.g., C–H···O interactions) stabilizes 1D chain structures, which can be modeled using SHELX .

Advanced Research Questions

Q. How can researchers design analogues to probe structure-activity relationships (SAR) for biological targets?

  • Methodological Answer : Rational design should focus on modifying the sulfonyl linker, pyrimidine substituents, or diazepane ring. For example:
  • Replace the pyrimidine with a pyridyl group to enhance π-π stacking (as seen in amyloid-β-targeting bifunctional molecules) .
  • Introduce halogen substituents to improve metabolic stability, guided by cytotoxic assays from haloperidol analogue studies .

Q. How can contradictions in spectroscopic or crystallographic data be resolved?

  • Methodological Answer : Cross-validate using complementary techniques:
  • For NMR discrepancies (e.g., overlapping peaks), employ 2D COSY or HSQC.
  • If crystallographic refinement (SHELXL) yields high R-factors, re-examine twinning or disorder using SHELXE .
  • Validate purity via HPLC with buffered mobile phases (e.g., sodium acetate/1-octanesulfonate at pH 4.6) .

Q. What computational strategies are effective for modeling interactions with biological targets?

  • Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with quantum mechanical calculations (e.g., DFT for sulfonyl group charge distribution). Use SHELX-refined crystallographic data as input for accurate ligand-receptor modeling .

Q. How should researchers assess the compound’s potential in modulating amyloid-β aggregation?

  • Methodological Answer : Adapt protocols from bifunctional stilbene studies:
  • Perform thioflavin-T assays to monitor fibril formation.
  • Incorporate a metal-binding moiety (e.g., pyridyl) to target metal-Aβ species, as demonstrated in L1-b derivatives .

Q. What analytical methods are recommended for identifying synthesis byproducts or impurities?

  • Methodological Answer :
  • HPLC-MS : Compare retention times and mass signatures against pharmacopeial impurity standards (e.g., Cinnarizine Imp. D, CAS 1415587-79-9) .
  • TLC with iodine staining : Monitor reaction progress and isolate byproducts for further MS/FT-IR analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.